molecular formula C25H33N3O2 B11563778 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide

Cat. No.: B11563778
M. Wt: 407.5 g/mol
InChI Key: DPWVNXYWGVVYNS-UHFFFAOYSA-N
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Description

The compound N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide is a tetrahydroquinazolinone derivative featuring a bicyclic core with a ketone at position 4. Key structural attributes include:

  • Position 2 substitution: A branched 2-propylpentanamide moiety, which may influence hydrogen-bonding capacity and solubility.

While specific pharmacological data for this compound are unavailable in the provided evidence, the tetrahydroquinazolinone scaffold is associated with diverse bioactivities in medicinal chemistry, including kinase inhibition and antimicrobial effects.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-propylpentanamide

InChI

InChI=1S/C25H33N3O2/c1-5-7-19(8-6-2)24(30)28-25-26-15-21-22(27-25)13-20(14-23(21)29)18-11-9-17(10-12-18)16(3)4/h9-12,15-16,19-20H,5-8,13-14H2,1-4H3,(H,26,27,28,30)

InChI Key

DPWVNXYWGVVYNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of Substituents:

    Formation of the Amide Bond: The final step involves the coupling of the quinazolinone derivative with 2-propylpentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the tetrahydroquinazolinone core but differ in substituents, impacting their physicochemical and pharmacological profiles:

Compound A : 4-(4-(Dimethylamino)phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
  • Substituents: Position 4: 4-(Dimethylamino)phenyl group. Position 2: Unsubstituted (lactam structure).
  • Key Data :
    • IR: C=O stretch at 1708 cm⁻¹, NH stretch at 3222 cm⁻¹.
    • ^1H-NMR: δ 2.49–2.52 (dt, 4H, CH₂ groups).
Compound B : 2-[(4-Cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
  • Substituents :
    • Position 7: Thiophen-2-yl group.
    • Position 2: Sulfanyl acetamide linked to a triazole-phenyl moiety.
  • Key Data :
    • Molecular Weight: 544.7 g/mol.
    • Availability: 1 mg in stock.
  • Comparison :
    • The sulfanyl-triazole group introduces higher molecular weight and polarity, contrasting with the target’s lipophilic 2-propylpentanamide.
Compound C : N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
  • Substituents :
    • Position 7: Thiophen-2-yl group.
    • Position 2: Cyclopropanecarboxamide.
  • Key Data :
    • Molecular Weight: 313.4 g/mol.
    • Solubility: 45.5 µg/mL (pH 7.4).
  • Comparison :
    • The rigid cyclopropane ring may enhance binding affinity to flat hydrophobic pockets, whereas the target’s flexible 2-propylpentanamide could favor different interactions.

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Compound A Compound B Compound C
Core Structure 5,6,7,8-Tetrahydroquinazolin-2-one 5,6,7,8-Tetrahydroquinazolin-2-one 5,6,7,8-Tetrahydroquinazolin-2-one 5,6,7,8-Tetrahydroquinazolin-2-one
Position 7 Substituent 4-(Propan-2-yl)phenyl 4-(Dimethylamino)phenyl Thiophen-2-yl Thiophen-2-yl
Position 2 Substituent 2-Propylpentanamide None (lactam) Sulfanyl acetamide-triazole Cyclopropanecarboxamide
Molecular Weight ~450–500 g/mol* Not reported 544.7 g/mol 313.4 g/mol
Solubility Likely low (lipophilic substituents) Not reported Not reported 45.5 µg/mL

*Estimated based on structural analysis.

Key Insights

Lipophilicity: The target’s isopropylphenyl and branched amide substituents likely increase lipophilicity compared to Compounds A (polar dimethylamino group) and C (small cyclopropane ring). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Molecular Weight : The target’s molecular weight is intermediate between Compound C (313.4 g/mol) and Compound B (544.7 g/mol), aligning with typical drug-like properties.

Synthetic Feasibility : While Compound A was synthesized via a sustainable method , the target’s synthesis may require optimization due to steric hindrance from bulky substituents.

Biological Activity

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide is a complex organic compound belonging to the quinazoline derivatives class. This compound exhibits a diverse range of biological activities, making it a subject of interest in pharmacological research. The following sections detail its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O2 with a molecular weight of 413.5 g/mol. The compound features a tetrahydroquinazoline core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC26H27N3O2
Molecular Weight413.5 g/mol
StructureTetrahydroquinazoline core with a propanamide side chain

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by the introduction of various functional groups. These synthetic routes are crucial for optimizing yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antiprotozoal Activity : The compound has shown potential against various protozoan parasites. For instance, studies have demonstrated that related compounds effectively inhibit Trypanosoma brucei and Leishmania donovani, suggesting a mechanism involving binding to the minor groove of DNA .
  • Anticancer Properties : The tetrahydroquinazoline structure is associated with anticancer activity. Compounds in this class have been reported to inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Effects : Quinazoline derivatives have exhibited broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Quinazoline Core : Variations in substituents can enhance or diminish activity against specific biological targets.
  • Amide Functional Group : The presence of an amide group is critical for maintaining biological activity and may influence binding affinity to target proteins.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • In vitro Studies : In vitro assays demonstrated that analogs of this compound exhibit micromolar to submicromolar activity against T. brucei and T. cruzi, with selectivity indices indicating lower toxicity to mammalian cells compared to their antiparasitic effects .
  • Mechanistic Studies : Research has shown that these compounds can disrupt kinetoplast DNA function in parasites by displacing essential proteins from their binding sites. This disruption leads to impaired cellular function and eventual cell death.

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